Product packaging for Darexaban-d3 Maleate(Cat. No.:CAS No. 1346606-64-1)

Darexaban-d3 Maleate

Cat. No.: B1146360
CAS No.: 1346606-64-1
M. Wt: 593.64
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Darexaban-d3 Maleate (CAS 1346606-64-1) is a deuterated compound serving as a stable isotope-labeled standard in pharmaceutical and metabolic research. It is specifically designed for the quantitative analysis of its parent compound, Darexaban, a direct and selective inhibitor of activated blood coagulation Factor Xa (FXa) . Factor Xa plays a critical role in the coagulation cascade, and its inhibition prevents thrombus formation . As a deuterated analog, this compound is an essential tool for researchers studying the pharmacokinetics, metabolic fate, and bioanalytical method development of Darexaban using techniques like mass spectrometry, ensuring accurate and reliable data . The development of Darexaban (YM150) was discontinued for clinical use, but it remains a compound of significant research interest . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1346606-64-1

Molecular Formula

C₃₁H₃₁D₃N₄O₈

Molecular Weight

593.64

Synonyms

N-[2-[[4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-(methoxy-d3)benzamide (2Z)-2-Butenedioate; 

Origin of Product

United States

Synthesis and Spectroscopic Characterization of Darexaban D3 Maleate

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The synthesis of isotopically labeled compounds such as Darexaban-d3 Maleate requires precise methods for incorporating deuterium into a specific molecular location. The chemical name, N-[2-[[4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-(methoxy-d3)benzamide (2Z)-2-Butenedioate, reveals that the three deuterium atoms are located on the methoxy (B1213986) group.

The most direct synthetic route to achieve this specific labeling involves the use of a deuterated methylating agent during the synthesis of the 4-methoxybenzamide (B147235) portion of the molecule. A common strategy is the Williamson ether synthesis, where a phenol (B47542) precursor is treated with a deuterated methyl source.

A plausible synthetic pathway would involve:

Preparation of a Phenolic Precursor : Synthesis of N-(2,3-dihydroxyphenyl)benzamide or a similarly protected intermediate.

Deutero-methylation : The selective O-methylation of the para-position phenolic hydroxyl group using a deuterated reagent like methyl-d3 iodide (CD₃I) or dimethyl-d3 sulfate (B86663) ((CD₃)₂)SO₄) in the presence of a suitable base (e.g., K₂CO₃ or NaH). This step introduces the critical methoxy-d3 group. mdpi.com

Amide Coupling : The resulting 4-(methoxy-d3)benzoic acid is then coupled with the amine portion of the molecule, 2-amino-6-((4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl)amino)phenol, to form the final Darexaban-d3 structure. nih.govscialert.netacs.org

Maleate Salt Formation : The final free base is reacted with maleic acid to produce the stable this compound salt.

Other general strategies for deuterium incorporation in complex molecules, though not as direct for this specific labeling pattern, include:

Acid or Base-Catalyzed Hydrogen-Deuterium Exchange (HDX) : This method is effective for hydrogens on carbons adjacent to carbonyl groups or on aromatic rings, using deuterated acids or bases.

Transition-Metal Catalyzed C-H Activation : Modern methods use catalysts (e.g., Palladium, Cobalt) to selectively replace C-H bonds with C-D bonds, often using D₂O as the deuterium source. researchgate.net

Reduction with Deuterated Reagents : Functional groups like ketones, esters, or alkenes can be reduced using deuterated reducing agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).

Purification and Isolation Methodologies for Labeled Pharmaceutical Compounds

The purification of isotopically labeled compounds is a critical step to ensure high chemical and isotopic purity. moravek.com The goal is to remove not only reaction byproducts and excess reagents but also any unlabeled (d0) or partially labeled (d1, d2) isotopic variants of the target compound. rsc.orgrsc.org

Common methodologies for the purification and isolation of this compound include:

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary technique for purifying pharmaceutical compounds. moravek.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier. This method separates compounds based on their polarity, effectively isolating the desired product from impurities. acs.org

Flash Chromatography : This technique is often used for initial purification of the crude product on a larger scale before final polishing by HPLC. It is faster than traditional column chromatography and uses a stationary phase like silica (B1680970) gel.

Crystallization : After chromatographic purification, crystallization is frequently used as the final step to obtain a highly pure, stable, solid form of the compound. acs.org The purified this compound is dissolved in a suitable solvent system and allowed to crystallize under controlled conditions. This process is highly effective at removing trace impurities and can selectively crystallize the desired product, leaving minor isotopic variants in the solution.

The table below outlines the typical stages in the purification process.

Purification StageTechniquePurposeTypical Stationary/Mobile Phase
Initial Crude PurificationFlash ChromatographyRemove major impurities and unreacted starting materials.Stationary: Silica Gel Mobile: Hexane/Ethyl Acetate gradient
Intermediate/Final PurificationPreparative HPLCSeparate target compound from closely related impurities, including isotopic variants.Stationary: C18 Silica Mobile: Acetonitrile/Water gradient
Final IsolationCrystallizationObtain high-purity solid material; remove final trace impurities.Solvent System: Ethanol/Water or similar polar protic mixture

Advanced Spectroscopic Techniques for Isotopic Purity and Structural Elucidation (e.g., NMR, Mass Spectrometry)

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential to confirm the structure and verify the isotopic labeling of this compound. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides definitive structural information and confirms the exact location of deuterium incorporation. clearsynth.com

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the characteristic singlet signal corresponding to the methoxy (-OCH₃) protons, which would be present in the unlabeled compound, will be absent or significantly diminished. This absence is primary evidence of successful deuteration at the intended site. studymind.co.uk

²H NMR (Deuterium NMR) : This technique directly detects the deuterium nuclei. A signal will appear in the ²H NMR spectrum at a chemical shift corresponding to the methoxy group, providing direct confirmation of the C-D bonds. sigmaaldrich.com

¹³C NMR : The carbon of the deuterated methoxy group (-OCD₃) will appear as a multiplet (typically a triplet of triplets) due to coupling with the three deuterium atoms (spin I=1). This is distinct from the quartet observed for a -¹³CH₃ group due to coupling with protons.

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound and determine its isotopic purity. nih.gov

High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) can determine the mass of the parent ion with high accuracy. researchgate.net This allows for the confirmation of the elemental formula. For this compound, the measured mass will be approximately 3.018 daltons higher than its unlabeled counterpart due to the replacement of three ¹H atoms (1.0078 Da) with three ²H atoms (2.0141 Da).

The table below summarizes the key spectroscopic data expected for Darexaban-d3.

TechniqueExpected Observation for Darexaban-d3Purpose
¹H NMRAbsence of a signal for -OCH₃ protons.Confirms replacement of H with D at the methoxy group.
²H NMRPresence of a signal at the chemical shift for the methoxy group.Directly detects the incorporated deuterium.
¹³C NMRMultiplet signal for the -OCD₃ carbon due to C-D coupling.Confirms deuteration at the specific carbon atom.
HRMSMolecular ion peak [M+H]⁺ at m/z ~594.30, which is ~3 Da higher than unlabeled Darexaban (B1669829) Maleate.Confirms the incorporation of three deuterium atoms.

Isotopic Distribution Analysis and Quantification in this compound Synthesis

Isotopic distribution analysis is a quantitative method to determine the percentage of deuterium incorporation and identify the relative abundance of different isotopic species (isotopologues) in the final product. Mass spectrometry is the principal technique for this analysis. nih.govnih.gov

The process, often referred to as Mass Isotopomer Distribution Analysis (MIDA), involves analyzing the cluster of peaks around the molecular ion in the mass spectrum. nih.gov Each peak in the cluster represents the molecule with a different number of deuterium atoms (d0, d1, d2, d3).

For this compound, the ideal product is the d3 species. However, the synthesis may also yield small amounts of:

d0 : Unlabeled Darexaban.

d1 : Darexaban with one deuterium atom.

d2 : Darexaban with two deuterium atoms.

The isotopic purity is calculated from the relative intensities of these peaks in the mass spectrum, after correcting for the natural abundance of ¹³C and other isotopes. researchgate.netkhanacademy.org The percentage of deuterium incorporation is typically expressed as the relative abundance of the fully deuterated (d3) species compared to all other isotopic variants.

Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

The following table presents a hypothetical isotopic distribution for a synthesized batch of Darexaban-d3, as determined by mass spectrometry.

IsotopologueDescriptionExpected m/z of [M+H]⁺Relative Intensity (%)
d0Unlabeled Darexaban591.280.5
d1Partially labeled (1 Deuterium)592.291.0
d2Partially labeled (2 Deuteriums)593.291.5
d3Fully labeled (3 Deuteriums)594.3097.0

Based on this data, the calculated isotopic purity would be 97.0%. High isotopic purity is crucial for the intended applications of labeled compounds. rsc.org

Mechanistic and Preclinical Pharmacological Profiling of Darexaban Utilizing Labeled Analogues

Detailed Molecular Interactions with Factor Xa: In Vitro Binding and Enzyme Kinetics

Darexaban (B1669829) is a potent and selective direct inhibitor of Factor Xa (FXa), a critical serine protease in the coagulation cascade. ncats.ioglpbio.commedchemexpress.com Its mechanism involves binding directly to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and the subsequent formation of a fibrin (B1330869) clot. ontosight.aiwikipedia.orgsemanticscholar.org

In vitro studies have demonstrated that Darexaban competitively and selectively inhibits human FXa. glpbio.comwikipedia.orgnih.gov The inhibitory activity of Darexaban has been quantified through various enzyme kinetic assays. It exhibits a high affinity for FXa, with a reported inhibition constant (Ki) value of 0.031 µM (or 31 nM). ncats.ionih.gov An IC50 value, representing the concentration required to inhibit 50% of FXa activity, has also been reported as 54.6 nM. glpbio.commedchemexpress.com This high affinity and direct competitive inhibition underscore its efficacy as an anticoagulant. Darexaban's selectivity is high against other related serine proteases, such as thrombin, trypsin, and kallikrein. glpbio.commedchemexpress.com

Factor Xa inhibitors of the "xaban" class typically bind in an L-shaped conformation within the enzyme's active site, occupying the S1 and S4 pockets. semanticscholar.org The S1 sub-pocket is anionic and plays a major role in selectivity and binding, while the S4 pocket is an aromatic region. semanticscholar.org This specific, reversible binding to both free FXa and FXa within the prothrombinase complex effectively blocks its enzymatic activity and interrupts the blood coagulation cascade. semanticscholar.orgthieme-connect.com

ParameterValueCompoundSource(s)
Inhibition Constant (Ki) 0.031 µMDarexaban nih.gov
IC50 54.6 nMDarexaban glpbio.commedchemexpress.com

Elucidation of Allosteric and Orthosteric Modulatory Effects on Coagulation Cascade Components

The modulatory effects of drugs on enzymes are typically classified as either orthosteric or allosteric. Orthosteric drugs bind directly to the enzyme's active site, competing with the natural substrate. nih.gov In contrast, allosteric modulators bind to a different site on the protein surface, inducing a conformational change that indirectly alters the enzyme's activity. nih.govnih.gov

Based on its mechanism, Darexaban is characterized as an orthosteric inhibitor of Factor Xa. wikipedia.orgsemanticscholar.orgthieme-connect.com It functions by directly and competitively binding to the active site of FXa, the same site that binds its substrate, prothrombin. wikipedia.orgsemanticscholar.org This direct competition physically obstructs the enzyme's function, preventing it from participating in the coagulation cascade. This mode of action is distinct from allosteric modulation, which would involve binding to a secondary site to regulate FXa activity. nih.govfrontiersin.org By directly targeting the central component of the prothrombinase complex, Darexaban effectively inhibits the amplification of the coagulation signal. medchemexpress.comnih.gov

Preclinical In Vivo Pharmacodynamic Characterization in Animal Models: Emphasis on Thrombus Formation Suppression

The antithrombotic efficacy of Darexaban has been validated in several preclinical animal models of thrombosis. These studies highlight its ability to potently suppress thrombus formation across different scenarios.

In rat models of venous thrombosis and arterio-venous (A-V) shunt thrombosis, orally administered Darexaban demonstrated strong, dose-dependent suppression of thrombus formation. nih.govresearchgate.net Notably, this significant antithrombotic effect was achieved without a corresponding increase in bleeding time, a common side effect of older anticoagulants like warfarin. nih.govresearchgate.net

Further studies in mouse models have reinforced these findings. In a ferric chloride (FeCl3)-induced venous thrombosis model, Darexaban significantly decreased the thrombus protein content in a dose-dependent manner. medchemexpress.comnih.gov Similarly, in a pulmonary thromboembolism model in mice, Darexaban effectively reduced the mortality rate. glpbio.comnih.gov The effective plasma concentration for 50% inhibition (ED50) of FXa activity in mice was determined to be 24.8 mg/kg. glpbio.commedchemexpress.comnih.gov

Animal ModelEndpointDarexaban EfficacySource(s)
Rat Venous Thrombosis Thrombus FormationID₅₀ = 0.97 mg/kg nih.govresearchgate.net
Rat A-V Shunt Thrombosis Thrombus FormationID₅₀ = 16.7 mg/kg nih.govresearchgate.net
Mouse Venous Thrombosis (FeCl3) Thrombus Protein ContentSignificant decrease at ≥3 mg/kg medchemexpress.comnih.gov
Mouse Pulmonary Thromboembolism Mortality RateSignificant reduction at 10 mg/kg glpbio.comnih.gov
Mouse Plasma FXa Activity InhibitionED₅₀ = 24.8 mg/kg medchemexpress.comnih.gov

Comparative Analysis of Darexaban and its Glucuronide Metabolite on Factor Xa Activity

Following oral administration, Darexaban is rapidly and almost completely metabolized via glucuronidation into its primary active metabolite, Darexaban glucuronide (also known as YM-222714). wikipedia.orgnih.govacs.org This metabolite is the predominant active component found in plasma and is largely responsible for the sustained antithrombotic effect observed in vivo. nih.govnih.govmedkoo.com

Comparative in vitro studies have shown that Darexaban and its glucuronide metabolite are equipotent in their ability to inhibit Factor Xa. nih.gov Both compounds competitively and selectively inhibit human FXa with very similar inhibition constants (Ki): 0.031 µM for Darexaban and 0.020 µM for Darexaban glucuronide. nih.gov

Their comparable potency extends to their effects on coagulation assays. In human plasma, they demonstrated similar activity, with concentrations for doubling the prothrombin time being 1.2 µM for Darexaban and 0.95 µM for its glucuronide metabolite. nih.gov Furthermore, both the parent drug and the metabolite were found to inhibit prothrombin activation by the prothrombinase complex or a whole blood clot with a potency similar to their inhibition of free FXa. glpbio.commedchemexpress.comnih.gov This indicates that the glucuronidation of Darexaban does not diminish its pharmacological activity; rather, it produces a similarly potent active metabolite that drives the therapeutic effect. nih.govacs.org

CompoundKi for Human FXaProthrombin Time Doubling Conc.Source(s)
Darexaban 0.031 µM1.2 µM nih.gov
Darexaban glucuronide (YM-222714) 0.020 µM0.95 µM nih.gov

In Vitro and Ex Vivo Metabolic Fate Elucidation of Darexaban Via Deuterium Labeling

Identification and Structural Determination of Darexaban (B1669829) Metabolites in Preclinical Species

Following oral administration, Darexaban is rapidly and almost completely metabolized, primarily to its pharmacologically active O-glucuronide metabolite. nih.govwikipedia.org Studies in humans using [(14)C]darexaban identified this glucuronide, designated M1, as the major drug-related component in plasma, accounting for up to 95.8% of radioactivity. nih.gov

Further metabolic transformations occur on the M1 metabolite. N-oxidation of the darexaban glucuronide leads to the formation of two N-oxide diastereomers, M2 and M3, which have been detected in human plasma and urine. nih.govrsc.org Another minor metabolite, N-demethyl darexaban (M5), was identified in feces. nih.gov In preclinical studies, the metabolites found in animal species were qualitatively similar to those in humans, ensuring that human metabolites were adequately assessed in toxicology studies. The primary metabolic pathways observed across species involved O-glucuronidation, followed by N-oxidation of the glucuronide. nih.govrsc.org

The structural determination of these metabolites is typically achieved using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS/MS). admescope.com This technique allows for the separation of metabolites and their precise mass measurement, from which empirical formulas can be deduced. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns, which can be compared to the parent drug.

Table 1: Major Identified Metabolites of Darexaban

Metabolite IDNameBiotransformationLocation Detected (Human)
M1Darexaban glucuronideO-glucuronidationPlasma, Urine
M2 / M3N-oxides of M1N-oxidation of glucuronidePlasma, Urine
M5N-demethyl darexabanN-demethylationFeces

Reaction Phenotyping Studies for the Identification of Key Drug-Metabolizing Enzymes (e.g., UDP-glucuronosyltransferases, Cytochrome P450 isoforms)

Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism, which is crucial for predicting potential drug-drug interactions. evotec.comresearchgate.net For Darexaban, the primary metabolic pathway is direct glucuronidation. nih.govnih.gov

UDP-glucuronosyltransferases (UGTs): The formation of the active metabolite, Darexaban glucuronide, is mediated by multiple enzymes from the UGT1A family. nih.gov Studies using recombinant human UGTs have shown that UGT1A9 possesses the highest intrinsic clearance for Darexaban glucuronidation. nih.govresearchgate.net In the human liver, UGT1A9 is the predominant enzyme responsible for this reaction. nih.govnih.gov In the intestine, UGT1A10 is the main contributor, with minor roles played by UGT1A7, UGT1A8, and UGT1A9. nih.govnih.gov

Cytochrome P450 (CYP) Isoforms: In vitro studies have indicated that CYP-mediated metabolism is not a major clearance pathway for Darexaban or its active glucuronide metabolite. nih.gov While many oral anticoagulants are metabolized by CYP3A4, Darexaban's clearance is largely independent of this pathway, reducing the risk of clinically relevant drug interactions with potent CYP3A4 inducers or inhibitors. nih.govthieme-connect.com

Flavin-Containing Monooxygenases (FMOs): The N-oxide metabolites (M2 and M3) are formed from the N-oxidation of the Darexaban glucuronide. In vitro experiments using human liver microsomes (HLM) have shown that this reaction is inhibited by methimazole, a known FMO inhibitor, and correlates with FMO marker activity, suggesting that FMOs, rather than CYPs, are responsible for this metabolic step. rsc.org

Kinetic Characterization of Enzymatic Biotransformation Pathways

Understanding the kinetics of the enzymes involved in Darexaban metabolism provides a quantitative measure of their efficiency and contribution to the drug's biotransformation. plos.org

The enzymatic kinetics of Darexaban glucuronidation have been characterized in various in vitro systems. In human liver microsomes (HLM), the Michaelis constant (K_m) value for Darexaban glucuronidation was found to be greater than 250 µM. nih.govresearchgate.net However, in human intestinal microsomes (HIM), the reaction followed substrate inhibition kinetics, with a K_m value of 27.3 µM. nih.govresearchgate.net This suggests a higher affinity of the intestinal UGTs for Darexaban compared to the hepatic UGTs under standard assay conditions.

Studies with recombinant UGTs provide more specific kinetic data. The K_m value for recombinant UGT1A10 was 34.2 µM, which is comparable to the value observed in HIM, supporting its primary role in intestinal glucuronidation. nih.govresearchgate.net Interestingly, the presence of fatty acid-free bovine serum albumin (BSA) in the incubation has been shown to significantly decrease the unbound K_m for Darexaban glucuronidation in both HLM (from 216 to 17.6 µM) and with recombinant UGT1A9 (from 35.5 to 18.3 µM), highlighting the importance of considering protein binding in in vitro kinetic assessments. rsc.orgnih.govresearchgate.net

Table 2: Kinetic Parameters of Darexaban Glucuronidation

Enzyme SourceKinetic ModelK_m (µM)Notes
Human Liver Microsomes (HLM)Michaelis-Menten>250K_m decreased to 17.6 µM (unbound) with 2% BSA. nih.govresearchgate.net
Human Intestinal Microsomes (HIM)Substrate Inhibition27.3-
Recombinant UGT1A9Michaelis-Menten35.5K_m decreased to 18.3 µM (unbound) with 2% BSA. nih.govresearchgate.net
Recombinant UGT1A10Michaelis-Menten34.2Value comparable to that of HIM. nih.govresearchgate.net

Investigation of Metabolic Stability and Inter-species Differences in Preclinical Models

Darexaban shows low metabolic stability as it is rapidly and extensively converted to its main active metabolite, Darexaban glucuronide, during first-pass metabolism. wikipedia.orgnih.gov This rapid conversion means the parent compound has a short half-life, while the glucuronide metabolite has a longer half-life and is the primary determinant of the antithrombotic effect. wikipedia.org

Preclinical studies in species such as rats, dogs, and monkeys are essential to support human studies. nih.gov For Darexaban, the metabolic profile was found to be qualitatively similar across preclinical species and humans, with Darexaban glucuronide being the major circulating component. researchgate.netnih.gov This indicates that the preclinical models provided adequate coverage of the human metabolites.

However, quantitative inter-species differences often exist due to variations in the expression and activity of drug-metabolizing enzymes. rsc.orgacs.org For instance, the expression of FMO isoforms, which are responsible for the N-oxidation of Darexaban glucuronide, shows significant species-dependent differences. rsc.org The most abundant FMO in human liver is FMO3, whereas in rat liver it is FMO1. rsc.org Such differences must be considered when extrapolating metabolic data from preclinical species to humans. Similarly, the metabolism of other Factor Xa inhibitors like Rivaroxaban (B1684504) and Apixaban also shows quantitative differences in metabolite profiles and excretion pathways between rats, dogs, and humans, although the primary metabolic pathways are often conserved. inoncology.esfrontiersin.org

Application of Darexaban-d3 Maleate in Quantitative Metabolite Profiling using Mass Spectrometry

The use of stable isotope-labeled (SIL) compounds is the gold standard for quantitative bioanalysis using mass spectrometry. google.com this compound, a deuterated analog of the parent drug, serves as an ideal internal standard for quantitative metabolite profiling.

In quantitative LC-MS/MS assays, a known amount of the SIL internal standard (this compound) is added to biological samples (e.g., plasma, urine) before processing. thermofisher.comdiva-portal.org The parent drug (Darexaban) and its metabolites are extracted along with the internal standard. During MS analysis, the instrument can differentiate between the analyte and the internal standard based on their small mass difference (3 Daltons in this case, due to the three deuterium (B1214612) atoms).

Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery, and ionization efficiency or suppression in the mass spectrometer source. diva-portal.org By comparing the peak area of the endogenous analyte to the peak area of the known concentration of the internal standard, a precise and accurate quantification of Darexaban and its metabolites can be achieved. admescope.comthermofisher.com This approach corrects for variability during sample preparation and analysis, which is crucial for establishing accurate pharmacokinetic profiles and understanding the disposition of the drug and its metabolites. nih.gov

Advanced Analytical Methodologies for Research Quantification of Darexaban D3 Maleate

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Biological Matrices

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the quantitative analysis of drugs and their metabolites in biological fluids. eijppr.comnih.gov Its high sensitivity and selectivity make it the method of choice for bioanalysis. The development of an LC-MS/MS method for Darexaban-d3 Maleate involves a systematic process to achieve reliable and reproducible results for its intended purpose. scispace.com

The process begins with the optimization of mass spectrometry parameters for the specific analyte. This involves infusing a standard solution of this compound into the mass spectrometer to determine the optimal ionization source conditions (e.g., electrospray ionization - ESI) and to identify the precursor ion and the most stable and abundant product ions after collision-induced dissociation. This specific reaction is known as a Multiple Reaction Monitoring (MRM) transition and provides high selectivity for the analyte.

Subsequently, the liquid chromatography method is developed to achieve efficient separation of this compound from endogenous matrix components and potential metabolites. nih.gov Reversed-phase chromatography is commonly employed, where separation is based on the compound's hydrophobicity. The selection of the analytical column, mobile phase composition (typically a mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727) and additives like formic acid), flow rate, and gradient elution program are all optimized to ensure a sharp peak shape, adequate retention time, and separation from interfering substances. nih.govjrespharm.com

Once developed, the method undergoes a rigorous validation process to demonstrate its suitability for the intended research application. scispace.com This validation assesses several key parameters to ensure the reliability of the data generated. researchgate.net

Table 1: Example of Optimized LC-MS/MS Parameters for this compound Analysis

ParameterCondition
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Linear gradient from 5% to 95% Mobile Phase B
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Specific m/z for Darexaban-d3 (Precursor > Product)
Internal Standard Unlabeled Darexaban (B1669829)

Principles and Optimization of Stable Isotope Dilution Assays for High-Precision Quantification

Stable Isotope Dilution (SID) analysis is the gold standard for quantitative mass spectrometry due to its high precision and accuracy. This technique involves adding a known concentration of a stable isotope-labeled version of the analyte to the sample, which serves as an internal standard (IS). In the context of quantifying unlabeled Darexaban, this compound is the ideal internal standard.

The core principle of SID relies on the fact that the stable isotope-labeled internal standard (e.g., this compound) is chemically identical to the analyte (Darexaban). Therefore, it behaves in the same manner during sample extraction, chromatography, and ionization in the mass spectrometer. nih.gov Any sample loss during preparation or fluctuations in instrument response (like ion suppression or enhancement) will affect both the analyte and the internal standard to the same degree. eijppr.comnih.gov

Because the mass spectrometer can differentiate between the analyte and the internal standard based on their small mass difference, the ratio of the analyte's signal to the internal standard's signal is measured. This ratio remains constant despite variations in sample handling or matrix effects, allowing for highly precise and accurate calculation of the analyte's concentration. The use of a suitable internal standard is crucial for compensating for potential matrix effects. nih.gov

Optimization of a stable isotope dilution assay involves:

Purity of the IS: Ensuring the this compound is of high isotopic purity and free from the unlabeled analyte.

Concentration of the IS: Adding an appropriate amount of the IS to the samples to yield a response similar to that of the analyte in the expected concentration range.

Equilibration: Ensuring the IS is thoroughly mixed with the sample and allowed to equilibrate before any extraction steps.

Chromatographic Separation Techniques for Darexaban and its Metabolites in Research Samples

The primary goal of chromatography in this context is to separate the analyte of interest from other components in the sample matrix before detection by mass spectrometry. nih.gov This separation is critical for minimizing interference and ensuring accurate quantification. Several chromatographic techniques can be employed for the analysis of Darexaban and its metabolites.

Reversed-Phase Liquid Chromatography (RPLC): This is the most common technique in bioanalysis. chromtech.com It uses a non-polar stationary phase (like C18) and a polar mobile phase. Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column. chromtech.com RPLC is generally effective for separating a parent drug like Darexaban from more polar metabolites, such as glucuronides. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. researchgate.net It is particularly well-suited for separating very polar compounds that are not well-retained by RPLC. In HILIC, polar metabolites like glucuronides would be more strongly retained than the less polar parent drug, Darexaban. researchgate.net This offers an orthogonal separation mechanism to RPLC.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.netlongdom.org It is known for its fast and efficient separations. SFC can also provide different selectivity compared to liquid chromatography methods and can be effective for separating isomers and closely related compounds. researchgate.net

Multidimensional Chromatography: For extremely complex samples, two-dimensional LC (2D-LC) can be used. This approach involves coupling two different columns (e.g., an RPLC column followed by a HILIC column) to achieve a much higher degree of separation than is possible with a single column. chromtech.com

Bioanalytical Method Validation Parameters for Research Applications (Specificity, Linearity, Accuracy, Precision)

Bioanalytical method validation is the process of demonstrating that a specific analytical method is suitable for its intended purpose, ensuring the reliability and reproducibility of the results. ajpsonline.comlabmanager.com Key parameters are evaluated according to guidelines from regulatory bodies. scispace.com

Specificity & Selectivity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. labmanager.comnih.gov In LC-MS/MS, selectivity is typically assessed by analyzing at least six independent sources of the biological matrix to check for interferences at the retention time of the analyte and internal standard. nih.gov

Linearity: Linearity demonstrates the proportional relationship between the instrument's response and the known concentration of the analyte over a specific range. labmanager.comnih.gov A calibration curve is generated by plotting the response ratio (analyte/IS) against the analyte concentration. The curve should have a well-defined slope and intercept, with a correlation coefficient (r²) typically greater than 0.99. nih.gov

Accuracy: Accuracy measures the closeness of the determined concentration to the true or nominal concentration. scispace.comlabmanager.com It is evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal value. The mean value should generally be within ±15% of the nominal concentration. ajpsonline.comnih.gov

Precision: Precision describes the closeness of repeated measurements. It is assessed as both intra-assay precision (within the same analytical run) and inter-assay precision (between different runs). labmanager.com It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The CV should typically not exceed 15%. ajpsonline.com

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criterion
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy Mean concentration at each QC level is within ±15% of the nominal value.
Precision Coefficient of Variation (CV) at each QC level is ≤ 15%.

Note: Criteria can be slightly wider (e.g., ±20%) for the Lower Limit of Quantification (LLOQ). Source: ajpsonline.comnih.gov

Considerations for Sample Preparation and Matrix Effects in Research Bioanalysis

The goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma, serum) and remove interfering substances before analysis. nih.gov The choice of technique depends on the analyte's properties and the required level of cleanliness.

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent (like acetonitrile) is added to precipitate proteins. While effective at removing most proteins, it may not remove other interfering components like phospholipids. bioanalysis-zone.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can provide a cleaner extract than PPT. jrespharm.com

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. SPE can significantly reduce matrix effects. bioanalysis-zone.com

A major challenge in LC-MS bioanalysis is the matrix effect , which is the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting compounds from the sample matrix. eijppr.comnih.gov Phospholipids are a common cause of matrix effects in plasma samples. bioanalysis-zone.comlcms.cz These effects can compromise the accuracy, precision, and sensitivity of the method. eijppr.com

Matrix effects are investigated during method validation by comparing the response of an analyte in a post-extraction spiked matrix sample to the response in a pure solution. nih.gov Strategies to mitigate matrix effects include:

Optimizing chromatographic separation to move the analyte's peak away from interfering matrix components. lcms.cz

Employing more thorough sample clean-up techniques like SPE or specialized phospholipid removal plates. bioanalysis-zone.com

Using a stable isotope-labeled internal standard (like this compound), which co-elutes and experiences the same matrix effects as the analyte, thereby correcting for the variation. nih.gov

Preclinical Pharmacokinetic Research Applications of Darexaban D3 Maleate

Absorption and Distribution Studies in Preclinical Animal Models

Preclinical studies in various animal models, such as rats and mice, are fundamental to understanding the absorption and distribution of new chemical entities. researchgate.netnih.gov Darexaban (B1669829) is rapidly absorbed and extensively metabolized to its active glucuronide metabolite. wikipedia.org In fact, darexaban glucuronide is the main active moiety circulating in the plasma. nih.gov

In preclinical thrombosis models in rats, darexaban demonstrated potent antithrombotic effects. nih.gov Studies in mice have also been conducted to evaluate its anticoagulant and antithrombotic properties. nih.gov The selection of appropriate animal models is crucial, as anatomical and physiological similarities to humans can provide more reliable data for predicting human pharmacokinetics. researchgate.net For instance, beagle dogs are often used for oral bioavailability studies due to similarities in their gastrointestinal anatomy and physiology with humans. researchgate.net

The plasma protein binding of darexaban and its active metabolite, darexaban glucuronide, has been determined to be independent of concentration. For darexaban, the binding ranges from 83.6% to 84.3%, and for darexaban glucuronide, it ranges from 73.9% to 77.0%. nih.gov

Table 1: Plasma Protein Binding of Darexaban and Darexaban Glucuronide

Compound Plasma Protein Binding (%)
Darexaban 83.6 - 84.3

Excretion Pathways and Mass Balance Studies Utilizing Labeled Compound Methodologies

Mass balance studies, often utilizing radiolabeled compounds like those tagged with Carbon-14 (¹⁴C), are essential for determining the routes and rates of elimination of a drug and its metabolites. bioivt.comallucent.com These studies provide a comprehensive picture of how a drug is cleared from the body by analyzing its presence in urine, feces, and sometimes expired air. bioivt.comallucent.com

For darexaban, a human mass balance study using ¹⁴C-labeled darexaban revealed that elimination occurs through both renal and fecal pathways to a similar extent. nih.gov Following an oral dose, approximately 46.4% of the total radioactivity was recovered in the urine, while 51.9% was recovered in the feces. nih.gov This near-complete recovery indicates that these are the primary routes of excretion for darexaban and its metabolites. The study also showed that darexaban glucuronide accounted for the vast majority (86-96%) of the radioactivity in plasma, with other metabolites being minor and pharmacologically inactive. nih.gov

Table 2: Cumulative Recovery of ¹⁴C-Radioactivity after Oral Administration of Darexaban

Excretion Route Mean Cumulative Recovery (%)
Urine 46.4

Pharmacokinetic Modeling and Simulation for Preclinical Data Analysis

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used to analyze and interpret preclinical data. Physiologically based pharmacokinetic (PBPK) modeling, in particular, integrates in vitro data with physiological information to simulate the ADME of a drug in different species. nih.govfrontiersin.org This approach helps in understanding the relationship between a drug's dose, its concentration in the body over time, and its pharmacological effect. frontiersin.org

By developing PBPK models using data from preclinical species like mice, rats, and dogs, researchers can predict human pharmacokinetics and potential drug-drug interactions. nih.gov These models are crucial for selecting drug candidates, optimizing dosing regimens for first-in-human studies, and providing a rationale for clinical trial design. nih.gov The ultimate goal is to link the pharmacokinetic profile of a drug to its pharmacodynamic effects, ensuring that the free drug concentration at the target site is sufficient to elicit the desired therapeutic response.

Theoretical and Computational Approaches in Darexaban Research

Molecular Docking and Dynamics Simulations of Darexaban-Factor Xa Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the binding of a ligand, such as Darexaban (B1669829), to its protein target, Factor Xa (FXa). These methods provide a detailed view of the interactions at an atomic level, helping to rationalize the inhibitor's potency and selectivity.

Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade. nih.gov Its active site is a well-defined cavity divided into four main subpockets (S1, S2, S3, and S4). nih.govekb.eg For an inhibitor to be effective, its different chemical parts must fit snugly into these pockets. Computational studies have shown that direct FXa inhibitors, including Darexaban, typically adopt a characteristic L-shaped conformation to bind effectively within this active site. ekb.egresearchgate.netmdpi.com

Molecular Docking studies predict the preferred orientation of Darexaban when bound to FXa. These simulations place the Darexaban molecule into the 3D structure of the FXa active site and calculate a "binding energy" or "docking score," which estimates the binding affinity. plos.org The lower the binding energy, the stronger the interaction. For instance, docking simulations of similar FXa inhibitors like rivaroxaban (B1684504) have shown binding energies with CYP3A4 and CYP2D6 of -8.1 kcal/mol and -8.8 kcal/mol, respectively, indicating strong interactions. plos.org While specific energy values for Darexaban are proprietary, the principle remains that its high affinity is a result of optimal placement and favorable interactions within the binding pockets. acs.org

Molecular Dynamics (MD) simulations build upon the static picture from docking by simulating the movements of the protein and the ligand over time. mdpi.com This provides a dynamic view of the binding, revealing the stability of the interactions and the role of water molecules. MD simulations can confirm the importance of key amino acid residues in the FXa active site that interact with the inhibitor. mdpi.comacs.org

Binding PocketKey Interacting ResiduesType of InteractionRole in Binding
S1 PocketAsp189, Ser195, Tyr228Hydrogen Bonds, Salt Bridge, ElectrostaticAnchors the inhibitor; crucial for affinity and selectivity. mdpi.com
S4 PocketTyr99, Phe174, Trp215Hydrophobic Interactions, π-π StackingProvides additional binding affinity and positions the inhibitor correctly. mdpi.com
S2 and S3 Pockets(Varies)Hydrophobic and van der Waals InteractionsContributes to the overall stability of the protein-ligand complex.

Quantum Chemical Calculations for Understanding Reaction Mechanisms of Biotransformation

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to study chemical reactions at the electronic level. numberanalytics.comscienceopen.com These calculations can map out the entire reaction pathway for the metabolism (biotransformation) of a drug, identifying the most likely sites of metabolic attack and the energy required for the reaction to occur. scielo.brrsc.org

The main routes of Darexaban metabolism in humans involve glucuronidation to form the active metabolite M1, followed by N-oxidation of M1 to form M2 and M3. nih.gov Minor pathways include N-demethylation. nih.gov

Quantum chemical calculations can elucidate these pathways:

Site of Metabolism Prediction: By calculating the energy required to remove a hydrogen atom or add an oxygen atom at various positions on the Darexaban molecule, researchers can predict the most susceptible sites for metabolism by enzymes like Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs). rsc.org

Reaction Energetics: These methods can calculate the activation energy (the energy barrier that must be overcome) for a specific metabolic reaction. sumitomo-chem.co.jp A lower activation energy implies a faster reaction.

Kinetic Isotope Effect (KIE): The use of Darexaban-d3 Maleate is particularly relevant for these studies. The "d3" indicates that three hydrogen atoms have been replaced by deuterium (B1214612), a heavier isotope. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in If a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing it with a C-D bond will slow down the reaction. This is known as the Kinetic Isotope Effect. rsc.org Quantum chemical calculations can predict the magnitude of the KIE, helping to confirm if a specific metabolic pathway is indeed slowed by deuteration. This strategy is sometimes used to improve a drug's metabolic stability and pharmacokinetic properties. rsc.orgjuniperpublishers.com For example, if the N-demethylation of Darexaban is a pathway of concern, deuterating the methyl group (as in Darexaban-d3) would be expected to reduce the rate of this specific biotransformation.

Predictive Metabolism Software Applications and In Silico Metabolite Profiling

To accelerate the process of metabolite identification, various software applications have been developed that use computational algorithms to predict the metabolic fate of a compound. lhasalimited.org These tools combine knowledge-based rules derived from known metabolic reactions with machine-learning models. biotransformer.camorressier.com

Examples of such software include:

Meteor Nexus: This is a knowledge-based system that predicts metabolites based on a vast database of metabolic transformations. lhasalimited.org

BioTransformer: This tool uses a combination of machine learning and knowledge-based approaches to predict metabolism by different enzyme systems, including CYPs, phase II enzymes, and even gut microbes. biotransformer.cabiotransformer.ca

MetaSite: This software focuses on predicting metabolism mediated by cytochromes and FMOs by considering both enzyme-substrate recognition and the chemistry of the reaction. mass-analytica.commoldiscovery.com

For this compound, these programs would be used as follows:

The structure of Darexaban is submitted to the software.

The program applies its transformation rules and models to predict a list of potential metabolites. This would include products of oxidation, glucuronidation, and other common reactions.

The software provides the structures of the predicted metabolites, which can then be compared against experimental data from laboratory studies (e.g., using mass spectrometry). nih.gov

The presence of the deuterium label in Darexaban-d3 would be considered during the interpretation. While the software predicts the sites of metabolism, the researcher would infer a potentially reduced rate of reaction at the deuterated position.

Software ToolPrediction ApproachKey Features
BioTransformerHybrid (Knowledge-based and Machine Learning)Predicts Phase I, Phase II, and microbial metabolism. biotransformer.cabiotransformer.ca
Meteor NexusKnowledge-basedHighlights predicted transformations with detailed supporting evidence. lhasalimited.org
MetaSiteMechanism-basedPredicts CYP and FMO-mediated metabolism; provides 3D interaction maps. mass-analytica.commoldiscovery.com

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies Based on Labeled Analogues

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies are fundamental to medicinal chemistry. wm.eduresearchgate.net They aim to understand how changes in a molecule's structure affect its biological activity and its metabolic profile, respectively. plos.orgnih.gov

Using labeled analogues like this compound is a powerful strategy in these studies:

Structure-Activity Relationship (SAR): The primary goal here is to find which parts of the molecule are essential for binding to the target (the pharmacophore) and which parts can be modified. Research on Darexaban and similar FXa inhibitors has shown that the core structure that fits into the S1 and S4 pockets is crucial for activity. acs.orgfrontiersin.org The introduction of deuterium in this compound is a very subtle modification that is not expected to change its activity at Factor Xa, as it does not alter the shape or key electronic features required for binding. This makes deuterated analogues useful for studying metabolism without confounding changes in potency. informaticsjournals.co.in

Structure-Metabolism Relationship (SMR): This involves modifying a molecule's structure to improve its metabolic stability. Deuteration is a key tactic in SMR. juniperpublishers.com By strategically replacing hydrogens with deuterium at metabolically vulnerable positions, the rate of metabolic clearance can be reduced, potentially improving the drug's half-life. informaticsjournals.co.innih.gov

Example: If a methyl group on a drug is rapidly oxidized by CYP enzymes, creating a deuterated analogue (a -CD3 group instead of -CH3) can slow this process significantly. juniperpublishers.com In the case of this compound, the deuteration serves as a probe. By comparing the metabolic profile of Darexaban with Darexaban-d3, researchers can precisely quantify the contribution of metabolic pathways involving the deuterated sites. This information is invaluable for designing next-generation inhibitors with optimized pharmacokinetic properties.

Future Directions and Emerging Research Avenues for Darexaban D3 Maleate

The study of Darexaban-d3 Maleate, a deuterated isotopologue of the direct Factor Xa inhibitor Darexaban (B1669829), is poised to expand into several cutting-edge research areas. The integration of this stable isotope-labeled compound with advanced analytical and computational technologies promises to deepen our understanding of its metabolic fate, mechanism of action, and broader biological interactions. Future research is expected to move beyond standard pharmacokinetic analyses, venturing into comprehensive systems-level investigations.

Q & A

Q. How is Darexaban-d3 Maleate utilized as an internal standard in anticoagulant quantification?

this compound is a deuterated analog of Darexaban, designed to serve as an isotopic internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Its deuterium atoms reduce interference from the non-deuterated analyte, improving quantification accuracy. Researchers should validate methods by comparing retention times, ion ratios, and matrix effects between Darexaban and its deuterated form. Ensure calibration curves incorporate this compound to correct for variability in extraction efficiency and ionization .

Q. What are the best practices for preparing and storing this compound solutions?

Solutions should be prepared in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange, which could alter isotopic purity. Store lyophilized forms at -20°C in desiccated conditions to prevent hydrolysis of the maleate counterion. For working solutions, use amber vials under inert gas (e.g., argon) to avoid photodegradation and oxidation. Regularly verify stability via UV-Vis spectroscopy or LC-MS to ensure integrity over time .

Advanced Research Questions

Q. How does the deuterium labeling in this compound affect its chromatographic behavior compared to non-deuterated forms?

Deuterium introduces a slight mass shift (3 Da) but can alter retention times in reverse-phase chromatography due to hydrophobic isotope effects. To mitigate this, optimize mobile phase gradients and column temperatures. Validate separation using high-resolution mass spectrometry (HRMS) to confirm baseline resolution between Darexaban and its deuterated analog. Cross-check with nuclear magnetic resonance (NMR) to ensure no isotopic scrambling during analysis .

Q. How can researchers address discrepancies in pharmacokinetic (PK) data when using this compound as a tracer?

Contradictions in PK parameters (e.g., clearance rates) may arise from incomplete isotopic purity or matrix effects. Perform isotopic purity assays via HRMS and validate against certified reference materials. Use parallel reaction monitoring (PRM) in LC-MS to distinguish between endogenous interferences and the deuterated compound. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) with correction factors for deuterium-related metabolic lag .

Q. What analytical techniques confirm the structural integrity of this compound in complex biological matrices?

  • NMR Spectroscopy : Use ¹H-¹³C HSQC to verify deuterium incorporation at specific positions and assess maleate counterion stability.
  • HRMS : Monitor exact mass (e.g., m/z 452.1921 for [M+H]⁺) and isotopic distribution patterns.
  • X-ray Crystallography : Resolve stereochemical configuration if deuterium placement impacts crystallinity. Cross-reference with synthetic pathways (e.g., ’s microbial engineering principles) to ensure no racemization during production .

Q. How to design experiments studying this compound’s role in metabolic pathway elucidation?

Use stable isotope tracing in in vitro hepatocyte models or in vivo rodent studies. Administer this compound alongside non-deuterated Darexaban and track metabolites via LC-HRMS. Apply kinetic isotope effect (KIE) analysis to differentiate enzymatic vs. non-enzymatic degradation pathways. For data interpretation, employ multivariate statistics (e.g., PCA) to isolate deuterium-specific metabolic signatures .

Methodological Guidance for Data Contradictions

Q. How to resolve conflicting results in this compound’s anticoagulant activity assays?

  • Experimental Replication : Ensure batch-to-batch consistency in this compound synthesis (e.g., via ’s microbial synthesis QC steps).
  • Assay Calibration : Use thrombin generation assays (TGA) with standardized controls (’s coagulation test frameworks).
  • Statistical Analysis : Apply Bland-Altman plots to compare results across laboratories and identify systematic biases .

Q. What protocols ensure reproducibility in this compound-based studies?

  • Documentation : Follow ’s guidelines for detailed experimental logs, including solvent lot numbers and instrument calibration dates.
  • Peer Review : Use ’s framework for internal feedback loops to identify underspecified methods.
  • Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo, adhering to FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.